molecular formula C4H3ClN2O2 B1419775 3-Chloroisoxazole-5-carboxamide CAS No. 272773-14-5

3-Chloroisoxazole-5-carboxamide

Cat. No. B1419775
CAS RN: 272773-14-5
M. Wt: 146.53 g/mol
InChI Key: ZYKWVWLGJYFPAC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular docking studies have been conducted on isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket and created the ideal binding interactions with the COX-2 enzyme .


Chemical Reactions Analysis

Isoxazole derivatives have been synthesized via one-pot methodology . The efficiency of these methods is judged by the involvement of non-toxic and cost-effective catalysts, ease of handling, and incorporation of a variety of substrates .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of imidazotetrazines, including compounds related to 3-Chloroisoxazole-5-carboxamide, has shown promise in antitumor applications. These compounds have been studied for their ability to interact with various agents to form novel compounds with potential therapeutic uses (Stevens et al., 1984).
  • Research on isoxazole chemistry revealed the synthesis and lithiation of 3,5-disubstituted isoxazoles, providing insights into the chemical behavior and modification possibilities of isoxazole derivatives, including those related to 3-Chloroisoxazole-5-carboxamide (Micetich & Chin, 1970).

Biological Activities and Applications

  • The impact of 3-chloroisoxazole-5-carboxylic acid on lipid and carbohydrate metabolism was investigated, showing that it influenced plasma NEFA levels and had hypoglycemic activity, suggesting potential metabolic effects (Eastwood & Kellett, 1969).
  • In a study on the alteration of DNA by related compounds, insights were provided into the interaction of these compounds with DNA, offering a basis for understanding their potential genotoxic effects and mechanisms of action (Mizuno & Decker, 1976).

Safety and Hazards

The safety data sheet for 3-Chloroisoxazole-5-carboxamide indicates that it has acute toxicity when ingested . Further details about its safety and hazards are not available in the retrieved papers.

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

properties

IUPAC Name

3-chloro-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-3-1-2(4(6)8)9-7-3/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKWVWLGJYFPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroisoxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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